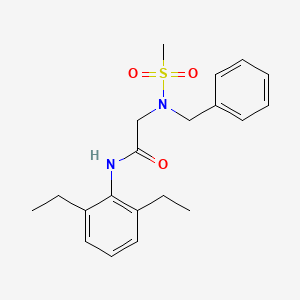![molecular formula C23H23FN2O2 B4576132 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one](/img/structure/B4576132.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one
概要
説明
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a naphthalen-2-yloxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the fluorophenyl group. The naphthalen-2-yloxy group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
化学反応の分析
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
科学的研究の応用
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of its inhibitory effects on specific biological pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
作用機序
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
類似化合物との比較
Similar compounds to 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one include:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: This compound has a methoxy group instead of a fluorophenyl group, which may alter its biological activity and chemical properties.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound features a triazin-2-amine group, providing different inhibitory effects on biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-naphthalen-2-yloxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-17(28-20-11-10-18-6-2-3-7-19(18)16-20)23(27)26-14-12-25(13-15-26)22-9-5-4-8-21(22)24/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYBTZVDMKDZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4576056.png)
![N~3~-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4576062.png)
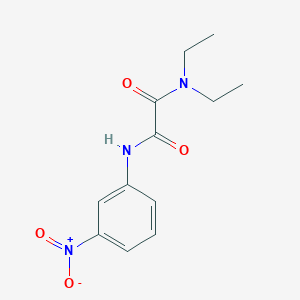
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4576074.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4576090.png)
![N-(4-acetylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4576105.png)
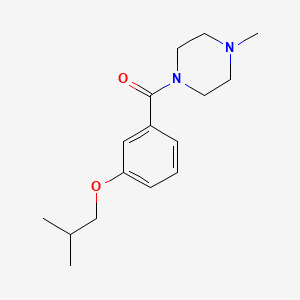
![1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4576112.png)
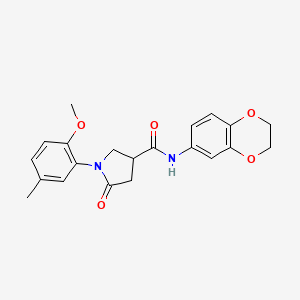
![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4576123.png)
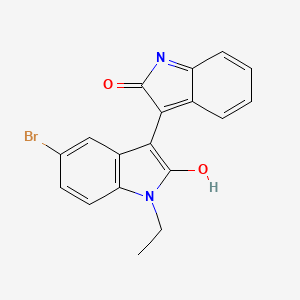
![7-(tert-butyl)-8-isobutyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576149.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4576157.png)
